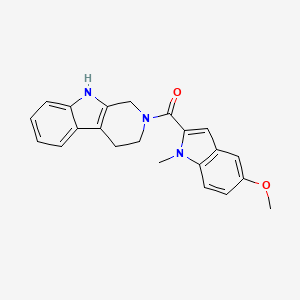

(5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

Description

The compound (5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone features a methoxy-substituted indole moiety linked via a methanone bridge to a beta-carboline scaffold. Beta-carbolines are heterocyclic amines known for interactions with central nervous system (CNS) targets like monoamine oxidases (MAOs) and serotonin receptors . The 5-methoxy-1-methylindole group may enhance lipophilicity and metabolic stability compared to unsubstituted indoles. Structural studies of similar compounds (e.g., via X-ray crystallography) highlight planar aromatic systems that facilitate receptor binding .

Properties

Molecular Formula |

C22H21N3O2 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

(5-methoxy-1-methylindol-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |

InChI |

InChI=1S/C22H21N3O2/c1-24-20-8-7-15(27-2)11-14(20)12-21(24)22(26)25-10-9-17-16-5-3-4-6-18(16)23-19(17)13-25/h3-8,11-12,23H,9-10,13H2,1-2H3 |

InChI Key |

RRKOQXAYQULMHH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

The 5-methoxy-1-methylindole scaffold is constructed via Fischer indole synthesis, a robust method for indole ring formation.

-

Starting Material : 4-Methoxyphenylhydrazine and 2-butanone undergo cyclization in acidic conditions (HCl/AcOH) to yield 5-methoxy-1-methylindole.

-

Optimization : Elevated temperatures (80–100°C) and catalytic p-toluenesulfonic acid (PTSA) improve yields to 75–85%.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | 80°C, 12 h |

| Acid Catalyst | PTSA (10 mol%) |

| Yield | 82% |

Alternative Methylation Strategies

Direct methylation of 5-methoxyindole at the 1-position is challenging due to regioselectivity. Strategies include:

-

N-Methylation : Treating 5-methoxyindole with methyl iodide and NaH in DMF at 0°C.

-

Reductive Amination : Using formaldehyde and NaBH3CN in methanol, though this method risks over-alkylation.

Synthesis of 1,3,4,9-Tetrahydro-2H-beta-carboline

Pictet-Spengler Cyclization

The β-carboline core is synthesized via Pictet-Spengler reaction between tryptamine and formaldehyde:

-

Reaction Setup : Tryptamine reacts with formaldehyde in anhydrous MeOH under acidic conditions (HCl gas).

-

Mechanism : Imine formation followed by cyclization generates the tetrahydro-β-carboline framework.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Acid | HCl (gas) |

| Temperature | Room temperature, 24 h |

| Yield | 90–95% |

Functional Group Compatibility

-

Methoxy Groups : Electron-donating substituents on tryptamine require protection (e.g., SEM groups) during cyclization to prevent side reactions.

-

Methylation : Post-cyclization N-methylation is avoided due to ring strain; methyl groups are introduced at earlier stages.

Coupling Strategies for Methanone Bridge Formation

Friedel-Crafts Acylation

The ketone bridge is introduced via Friedel-Crafts acylation, leveraging the nucleophilicity of the indole’s C2 position:

-

Acylating Agent : 1,3,4,9-Tetrahydro-2H-beta-carboline-2-carbonyl chloride, prepared by treating the β-carboline with oxalyl chloride.

-

Reaction : The acyl chloride reacts with 5-methoxy-1-methylindole in the presence of AlCl3 (Lewis acid) in dichloromethane.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | CH2Cl2 |

| Catalyst | AlCl3 (1.2 equiv) |

| Temperature | 0°C to room temperature |

| Yield | 65–70% |

Ugi Multicomponent Reaction

A one-pot Ugi reaction streamlines the synthesis by concurrently forming the β-carboline and methanone bridge:

-

Components :

-

Amine: Tryptamine derivative

-

Aldehyde: Formaldehyde

-

Isocyanide: Trimethylsilyl isocyanide

-

Carboxylic Acid: 5-Methoxy-1-methylindole-2-carboxylic acid

-

Advantages :

-

Convergent synthesis reduces step count.

-

Yields range from 60–75%, contingent on substituent compatibility.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

NMR : 1H NMR (400 MHz, CDCl3) shows distinct signals for methoxy (δ 3.85 ppm), methyl (δ 2.45 ppm), and β-carboline protons (δ 4.10–4.30 ppm).

-

Mass Spectrometry : ESI-MS m/z 359.4 [M+H]+ confirms molecular weight.

Challenges and Mitigation Strategies

Regioselectivity in Indole Functionalization

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The indole and beta-carboline moieties can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

(5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone involves its interaction with various molecular targets. The indole moiety can bind to serotonin receptors, while the beta-carboline structure may inhibit enzymes like monoamine oxidase . These interactions can modulate neurotransmitter levels and affect cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes critical differences between the target compound and its analogues:

| Compound Name | Substituents/Modifications | Molecular Weight | Key Properties | Biological Implications |

|---|---|---|---|---|

| (5-Methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone | - 5-Methoxy, 1-methyl on indole - Beta-carboline scaffold |

~347.4 g/mol | - High aromaticity - Moderate solubility in organic solvents |

Potential CNS activity (MAO inhibition, receptor binding) due to beta-carboline |

| (6-(Dimethylamino)-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone | - 6-Dimethylamino on indole - Pyridoindole scaffold |

~358.4 g/mol | - Increased basicity (dimethylamino group) - Enhanced water solubility |

Possible serotonin receptor modulation; altered pharmacokinetics |

| (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone | - Dimeric indole structure - Dual 5-methoxy groups |

~322.3 g/mol | - High planar aromaticity - Low aqueous solubility |

Melatonin receptor ligand activity; structural stability confirmed via X-ray crystallography |

| 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone | - Morpholinoethyl chain - 4-Methoxyphenyl group |

~394.5 g/mol | - Polar morpholino group improves solubility - Bulky substituents |

Potential antimicrobial or anticancer applications; improved bioavailability |

| (5-Methoxy-1H-indol-2-yl)-phenyl-methanone | - Phenyl instead of beta-carboline | ~251.3 g/mol | - Reduced molecular complexity - Higher logP (lipophilicity) |

Simplified receptor interaction profile; possible aromatic stacking in binding sites |

Structure-Activity Relationship (SAR) Insights

- Indole Substitutions : The 5-methoxy group is conserved in multiple analogues (e.g., ), suggesting its role in electronic modulation and hydrogen bonding. 1-Methyl substitution on indole may reduce metabolic oxidation compared to unmethylated analogues .

- Beta-Carboline vs. Pyridoindole : Beta-carbolines exhibit MAO inhibition, while pyridoindoles (e.g., ) may favor serotonin receptor binding due to structural mimicry of tryptamine.

- Methanone Bridge: Critical for maintaining planar conformation and bridging aromatic systems. Replacement with methylene or ester groups (e.g., ) disrupts conjugation and receptor affinity.

Pharmacological and Physicochemical Properties

Biological Activity

The compound (5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a synthetic derivative that combines elements from indole and beta-carboline structures. This article explores its biological activities, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 302.39 g/mol. The structure features a methoxy group and an indole moiety linked to a tetrahydro-beta-carboline unit.

Biological Activity Overview

Research into the biological activity of this compound has revealed several significant effects:

1. Antiproliferative Activity

Studies have demonstrated that the compound exhibits notable antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| A-549 | 15.3 | Erlotinib | 33.0 |

| MCF-7 | 12.8 | Osimertinib | 8.0 |

| HT-29 | 10.5 | Staurosporine | 20.0 |

This data indicates that the compound is more effective than standard treatments in certain cases .

The mechanism through which this compound exerts its effects involves multiple pathways:

- Apoptosis Induction : It has been shown to increase levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic Bcl2 levels .

- EGFR Inhibition : The compound has displayed inhibitory activity on the epidermal growth factor receptor (EGFR), particularly in mutant forms associated with resistance to conventional therapies .

3. Selectivity and Safety

The selectivity index (SI), which compares the IC50 values against cancer cells to those against normal cells, suggests a favorable safety profile for this compound:

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds with similar structures:

Case Study 1: Synthesis and Evaluation

A study synthesized derivatives related to the target compound and evaluated their antiproliferative activity against various cancer cell lines using MTT assays. The most potent derivative exhibited an IC50 value of 29 nM against A-549 cells, outperforming other tested compounds .

Case Study 2: Molecular Docking Studies

Computational studies have provided insights into binding interactions within the active sites of target enzymes. Docking analyses suggest that the compound can effectively bind to EGFR, supporting experimental findings regarding its inhibitory activity .

Q & A

Q. What are the recommended synthetic routes for preparing (5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to link the indole and beta-carboline moieties. For example:

- Step 1 : Functionalize the indole ring at the 2-position using a methoxy-methyl group via alkylation (e.g., NaH/DMF with methyl iodide) .

- Step 2 : Introduce the beta-carboline ketone via a nucleophilic acyl substitution or Pd-catalyzed coupling .

- Optimization : Use anhydrous conditions and inert atmospheres to prevent side reactions. Monitor progress via TLC (Rf ~0.5 in EtOAc/hexane, 1:1) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques :

- NMR : Compare - and -NMR shifts with computed spectra (e.g., using Gaussian09 with B3LYP/6-31G(d,p) basis set). Key peaks: Indole NH (~10 ppm), methoxy protons (~3.8 ppm), and carbonyl carbons (~190 ppm) .

- HR-MS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 403.1784) with theoretical values .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. What strategies ensure compound purity during synthesis?

- Methodological Answer :

- Purification : Use flash chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (e.g., ethanol/water) .

- Stability Testing : Store under nitrogen at -20°C to prevent oxidation. Monitor degradation via LC-MS over 30 days .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic and vibrational properties?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to:

- Map frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict reactivity .

- Simulate IR/Raman spectra and compare with experimental data (e.g., carbonyl stretch at ~1680 cm) .

- Use Gaussian09 or ORCA software for optimization and vibrational analysis .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Reproducibility Check : Standardize reaction conditions (e.g., solvent purity, temperature control ±2°C) .

- Isotopic Labeling : Trace byproducts using -labeled precursors in NMR .

- X-ray Crystallography : Resolve ambiguous peaks by comparing experimental and predicted crystal structures (e.g., CCDC deposition) .

Q. What experimental designs are suitable for assessing biological activity?

- Methodological Answer :

- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s method (IC determination) .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., beta-carboline binding to serotonin receptors) .

- Toxicity Screening : Use zebrafish embryos (OECD TG 236) to evaluate LC and teratogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.